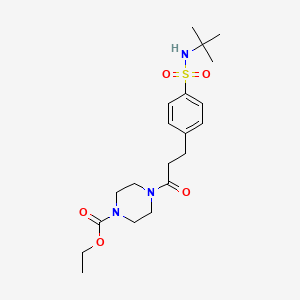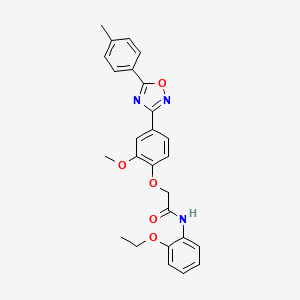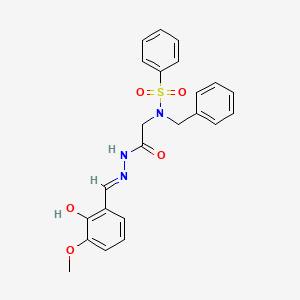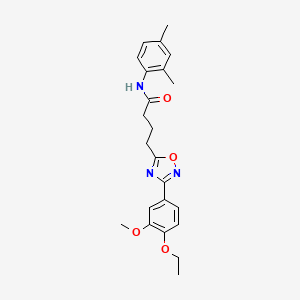
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide, also known as TAK-242, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have anti-inflammatory and immunomodulatory properties, making it a promising candidate for the treatment of various inflammatory and autoimmune diseases.
作用機序
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide acts as a selective inhibitor of TLR4 signaling, binding to the intracellular domain of the TLR4 receptor and preventing the recruitment of downstream signaling molecules. This leads to the inhibition of NF-κB activation and subsequent suppression of pro-inflammatory cytokine production.
Biochemical and Physiological Effects:
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide has been shown to have anti-inflammatory and immunomodulatory effects in various in vitro and in vivo models of inflammation and autoimmune diseases. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, and to inhibit the recruitment of inflammatory cells to the site of inflammation.
実験室実験の利点と制限
The advantages of using N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide in lab experiments include its high potency and selectivity for TLR4 signaling, as well as its ability to suppress the inflammatory response without affecting other immune functions. However, one limitation of using N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide is its relatively short half-life, which may require frequent dosing in in vivo experiments.
将来の方向性
There are several potential future directions for research on N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide, including:
1. Further exploration of its therapeutic potential in various inflammatory and autoimmune diseases, such as sepsis, rheumatoid arthritis, and inflammatory bowel disease.
2. Investigation of its potential as an adjuvant therapy in cancer treatment, as TLR4 signaling has been implicated in tumor progression and metastasis.
3. Development of more stable and long-lasting formulations of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide for in vivo use.
4. Exploration of the potential of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide as a tool for studying the role of TLR4 signaling in various physiological and pathological processes.
合成法
The synthesis of N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide involves several steps, starting with the reaction of 2-hydroxy-7-methylquinoline with tert-butyl isocyanide to form the corresponding tert-butyl carbamate. This intermediate is then reacted with isobutyryl chloride to yield N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide in high yield and purity.
科学的研究の応用
N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide has been extensively studied for its potential therapeutic applications in various inflammatory and autoimmune diseases. It has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which plays a critical role in the initiation of the innate immune response. By blocking TLR4 signaling, N-(tert-butyl)-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)isobutyramide can reduce the production of pro-inflammatory cytokines and chemokines, thereby suppressing the inflammatory response.
特性
IUPAC Name |
N-tert-butyl-2-methyl-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-12(2)18(23)21(19(4,5)6)11-15-10-14-8-7-13(3)9-16(14)20-17(15)22/h7-10,12H,11H2,1-6H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZAJKODOKZNOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C(=O)C(C)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(N-(4-fluorophenyl)sulfamoyl)phenoxy)acetamide](/img/structure/B7691419.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7691424.png)





![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxyacetamide](/img/structure/B7691456.png)
